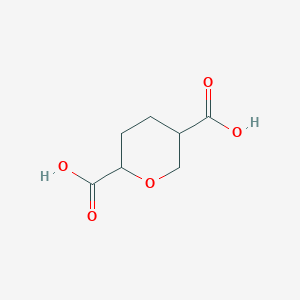

Tetrahydro-2H-pyran-2,5-dicarboxylic Acid

Description

Properties

Molecular Formula |

C7H10O5 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

oxane-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H10O5/c8-6(9)4-1-2-5(7(10)11)12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |

InChI Key |

YDBTYOYMJMAKIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid

De Novo Cyclization Approaches for Tetrahydropyran (B127337) Ring Construction

De novo synthesis involves the formation of the core tetrahydropyran ring from non-cyclic starting materials. These methods are particularly valuable for creating complex substitution patterns on the heterocyclic scaffold.

The direct formation of the tetrahydropyran ring with pre-installed carboxylic acid groups, or their precursors, is a highly efficient strategy. This is often achieved through reactions that form multiple carbon-carbon and carbon-oxygen bonds in a single sequence. For instance, a tandem Michael-Aldol condensation or related cyclization cascade using carefully selected acyclic precursors bearing ester or nitrile functionalities can lead to a highly substituted dihydropyran. The nitrile or ester groups can then be hydrolyzed in a subsequent step to yield the dicarboxylic acid. The choice of acyclic precursors is critical to direct the cyclization towards the desired 2,5-substitution pattern on the tetrahydropyran ring.

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials. nih.gov These reactions are highly atom-economical and efficient for generating molecular diversity. nih.gov The synthesis of pyran derivatives is a well-established application of MCRs. nih.govscilit.comeurekaselect.com A common MCR for producing 4H-pyran scaffolds involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. mdpi.com The resulting 4H-pyran contains functional groups, such as a cyano group from malononitrile, which can be chemically transformed into a carboxylic acid. mdpi.com While these reactions typically yield unsaturated 4H-pyrans, the products serve as ideal precursors for subsequent hydrogenation to the desired tetrahydropyran system. A variety of catalysts, including reusable and green options, have been developed to promote these transformations under mild conditions. nih.gov

Table 1: Examples of Catalysts in Multi-Component Synthesis of Pyran Derivatives This table presents generalized findings for pyran synthesis, which are precursors to the saturated target compound.

| Catalyst Type | Example Catalyst | Reaction Conditions | Typical Yields | Reference |

| Biopolymer | Sodium Alginate (SA) | Water, Room Temperature | Good to Excellent | mdpi.com |

| Ionic Liquid | Task-specific Ionic Liquids | 80 °C, Solvent-free | >95% | nih.gov |

| Nanocomposite | Fe3O4@SiO2-TDI-Melamine | Not specified | >92% | nih.gov |

| Base Catalyst | Dibutylamine | Not specified | High | mdpi.com |

Transformation of Precursor Pyran Derivatives

This synthetic approach utilizes existing pyran or tetrahydropyran molecules and modifies their functional groups or saturation level to arrive at the target dicarboxylic acid.

A direct and effective method for synthesizing tetrahydropyran compounds is the catalytic hydrogenation of their unsaturated pyran counterparts. Precursors such as 4H-pyran-2,6-dicarboxylic acid nih.gov or its derivatives, like chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), wisconsin.edu are ideal starting materials. The double bonds within the pyran ring can be reduced to single bonds using hydrogen gas in the presence of a metal catalyst. This process converts the unsaturated ring into the saturated tetrahydropyran core while preserving the carboxylic acid functionalities. A similar principle has been demonstrated in the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst to produce tetrahydropyran-2-carboxylic acid. prepchem.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Pyran Systems This table outlines general conditions applicable to the hydrogenation of unsaturated pyran rings.

| Catalyst | Solvent | Pressure | Temperature | Reference |

| Raney Nickel | Methanol (B129727) | 3 atm | Not specified | prepchem.com |

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1-50 atm | Room to 60 °C | General Knowledge |

| Platinum(IV) oxide (PtO2) | Acetic Acid, Ethanol | 1-3 atm | Room Temperature | General Knowledge |

Functional Group Interconversions on Tetrahydropyran Scaffolds

This strategy involves starting with a tetrahydropyran ring that already possesses functional groups that can be chemically converted into carboxylic acids. For example, a tetrahydropyran derivative bearing two nitrile (-CN) or ester (-COOR) groups at the 2- and 5-positions can be subjected to hydrolysis. Acidic or basic hydrolysis of the dinitrile or diester compound will yield the corresponding Tetrahydro-2H-pyran-2,5-dicarboxylic acid. This method is advantageous when the precursor with the alternative functional groups is more readily accessible through other synthetic routes, such as de novo cyclization.

The oxidation of primary alcohols or aldehydes is a fundamental transformation in organic synthesis for producing carboxylic acids. This method can be applied to a tetrahydropyran scaffold bearing the appropriate precursor functional groups. Starting with Tetrahydro-2H-pyran-2,5-dimethanol (a diol) or Tetrahydro-2H-pyran-2,5-dicarbaldehyde (a dialdehyde), a suitable oxidizing agent can convert these groups to carboxylic acids.

Potassium permanganate (B83412) (KMnO4) has been successfully used to oxidize a tetrahydro-2H-pyran-4-carbaldehyde derivative to its corresponding carboxylic acid in high yield. google.com More advanced and selective catalytic systems have also been developed. For instance, iridium complexes have been shown to catalyze the dehydrogenative oxidation of diols to dicarboxylic acids in aqueous solutions, producing hydrogen gas as the only byproduct. sci-hub.senih.gov Another modern approach involves using a combination of sodium bromide (NaBr) and Selectfluor, which generates hypobromous acid in situ as the active oxidant for converting primary alcohols and aldehydes to carboxylic acids. nih.gov

Table 3: Selected Methods for Oxidation to Carboxylic Acids This table highlights methods applicable to the oxidation of alcohol or aldehyde precursors on a tetrahydropyran ring.

| Reagent/Catalyst System | Precursor Type | Key Features | Reference |

| Potassium Permanganate (KMnO4) | Aldehyde | Strong, inexpensive oxidant | google.com |

| Iridium Complex with Bipyridonate Ligand | Diol | Catalytic, oxidant-free, produces H2 | sci-hub.senih.gov |

| NaBr / Selectfluor | Alcohol, Aldehyde | Mild conditions, good functional group tolerance | nih.gov |

| 2-Chloroanthraquinone / Light | Vicinal Diols | Metal-free, uses O2 as terminal oxidant | organic-chemistry.org |

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2R,5R) and (2S,5S) isomers are an enantiomeric pair, as are the (2R,5S) and (2S,5R) isomers. The relationship between the (2R,5R) and (2R,5S) isomers is diastereomeric. Stereoselective synthesis aims to produce a single desired stereoisomer in high purity.

Asymmetric catalysis is a powerful tool for establishing chirality in a molecule. In the context of synthesizing this compound, an unsaturated precursor could be subjected to an enantioselective reaction. For instance, a dihydropyran dicarboxylic acid derivative could undergo enantioselective hydrogenation.

While specific examples for the hydrogenation of a dihydropyran-2,5-dicarboxylic acid are not prevalent in the literature, the principle can be illustrated by analogous transformations. Chiral transition metal complexes, often employing ligands such as BINAP or DuPhos, are capable of delivering hydrogen to one face of a double bond with high enantioselectivity. A potential synthetic precursor could be a compound like 3,4-dihydro-2H-pyran-2,5-dicarboxylic acid or a suitable diester thereof. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high enantiomeric excess (e.e.).

A hypothetical reaction is shown below:

3,4-dihydro-2H-pyran-2,5-dicarboxylate + H₂ --(Chiral Catalyst)--> (2R,5S)- or (2S,5R)-tetrahydro-2H-pyran-2,5-dicarboxylate

The success of this approach would depend on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the double bond in the presence of the two carboxyl groups.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to one of the carboxylic acid precursors. For example, a Diels-Alder reaction between a dienophile bearing a chiral auxiliary and a suitable diene could be envisioned to construct the tetrahydropyran ring with control over the stereochemistry.

An alternative strategy involves using a chiral reagent to induce asymmetry. For instance, an asymmetric epoxidation of an unsaturated precursor, followed by ring-opening and cyclization, could establish the desired stereocenters. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols, which could be a potential starting point for a multi-step synthesis.

A study on the synthesis of optically active azetidine-2,4-dicarboxylic acids utilized (S)-1-phenylethylamine as a chiral auxiliary and a nitrogen source, highlighting the potential of this strategy for heterocyclic dicarboxylic acids. capes.gov.br A similar approach could be adapted for the pyran system.

Diastereoselective reactions are used to control the relative stereochemistry of multiple chiral centers being formed in a single reaction. This is particularly relevant for establishing the cis or trans relationship between the substituents at C2 and C5 of the tetrahydropyran ring.

One common approach to diastereoselective synthesis of substituted pyrans is the hetero-Diels-Alder reaction. The reaction of a Danishefsky-type diene with an aldehyde can lead to the formation of a dihydropyran with good diastereoselectivity, which can then be further functionalized and reduced to the desired tetrahydropyran.

Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. By carefully choosing the substrates and reaction conditions, it is possible to achieve high diastereoselectivity in the formation of the tetrahydropyran ring. A study on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans was achieved through a silyl-Prins cyclization. mdpi.com This methodology could potentially be adapted to introduce the required carboxylic acid functionalities at the desired positions.

The following table summarizes some diastereoselective methods for pyran synthesis that could be conceptually applied to the target molecule.

| Method | Reactants | Product Type | Potential for this compound Synthesis |

| Hetero-Diels-Alder | Danishefsky's diene, glyoxylate (B1226380) ester | Dihydropyran | Could establish the C2 carboxylate and a precursor to the C5 carboxylate. |

| Prins Cyclization | Homoallylic alcohol with an aldehyde | Tetrahydropyran | Could form the tetrahydropyran ring with control over relative stereochemistry. |

| Michael Addition | δ-hydroxy-α,β-unsaturated ester | Tetrahydropyran | Intramolecular Michael addition can lead to cyclization with diastereocontrol. |

Enzymes are highly selective catalysts that can perform reactions with exceptional stereo- and regioselectivity under mild conditions. While specific enzymatic routes to this compound are not documented, several classes of enzymes could be employed in its synthesis.

Lipases and esterases are commonly used for the kinetic resolution of racemic esters. A racemic mixture of a diester of this compound could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the monoester or diacid, allowing for the separation of the unreacted ester and the hydrolyzed product.

Oxidoreductases could be used for the enantioselective reduction of a ketone precursor or the oxidation of a diol. For example, a diketo-precursor could be selectively reduced to a hydroxy-ketone with high stereocontrol.

The development of a biocatalytic route would likely involve screening a library of enzymes for activity and selectivity towards a suitable precursor of the target molecule.

When a stereoselective synthesis is not feasible or provides low selectivity, the resolution of a racemic mixture is a viable alternative. For a dicarboxylic acid like this compound, the most common method of resolution is through the formation of diastereomeric salts. libretexts.org

This process involves reacting the racemic acid with a chiral, enantiomerically pure base. This reaction forms a mixture of two diastereomeric salts, which have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Commonly used chiral resolving agents for acids include alkaloids like brucine, strychnine, quinidine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. researchgate.netnih.gov The choice of resolving agent and solvent is crucial for efficient separation and is often determined empirically.

A general scheme for the resolution of racemic this compound is as follows:

(±)-Tetrahydro-2H-pyran-2,5-dicarboxylic acid + (+)-Chiral Base → Diastereomeric Salt Mixture

Fractional Crystallization → Separated Diastereomeric Salts

Separated Salt + Acid → (+)- or (-)-Tetrahydro-2H-pyran-2,5-dicarboxylic acid

The efficiency of the resolution can be monitored by measuring the optical rotation of the resolved acid or by chiral chromatography.

Chemical Reactivity and Transformation Pathways of Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups in Tetrahydro-2H-pyran-2,5-dicarboxylic acid are the primary sites for a variety of chemical transformations, including esterification, amidation, reduction, cyclization, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation. The Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the diester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com

For dicarboxylic acids, the reaction proceeds stepwise, forming a monoester first, followed by the diester. The acidity of the catalyst, the reaction temperature, and the steric hindrance of the alcohol all play a role in the reaction rate and yield. youtube.com

Table 1: Illustrative Conditions for Fischer Esterification of Dicarboxylic Acids

| Dicarboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| Adipic Acid | Ethanol | H₂SO₄ | Reflux | Diethyl adipate | masterorganicchemistry.com |

| Pyridine-2,6-dicarboxylic acid | Methanol (B129727) | Not specified | Not specified | Dimethyl pyridine-2,6-dicarboxylate | mdpi.com |

Amidation: The carboxylic acid groups can also be converted to amides by reaction with amines. Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, activating agents or harsh reaction conditions are typically required. nih.gov

A variety of catalysts have been developed to facilitate direct amidation. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous Lewis acid catalyst for the synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org This catalyst is notable for its water and base tolerance. nih.govacs.org Another approach involves the in-situ generation of a more reactive acyl species, such as an acyl chloride, followed by reaction with the amine. nih.gov

Table 2: Examples of Amidation of Dicarboxylic Acids

| Dicarboxylic Acid | Amine | Catalyst/Reagent | Conditions | Product | Reference |

| Succinic Acid | n-Octylamine | Nb₂O₅ | Reflux | N¹,N⁴-dioctylsuccinamide | nih.gov |

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines | Thionyl chloride | Not specified | N,N'-dialkyl-N,N'-diphenylpyridine-2,6-dicarboxamide | nih.gov |

Reduction to Alcohol Derivatives

The reduction of both carboxylic acid groups in this compound would yield the corresponding diol, (tetrahydro-2H-pyran-2,5-diyl)dimethanol. Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165). Therefore, more powerful reducing agents such as lithium aluminum hydride (LAH) or borane (B79455) (BH₃) complexes are typically employed.

A common strategy for the reduction of dicarboxylic acids involves their prior conversion to the corresponding diesters, which are more readily reduced. For example, a procedure for the reduction of dimethylpyrazine-2,5-dicarboxylate to 2,5-bis(hydroxymethyl)pyrazine has been reported using sodium borohydride in methanol, although this is generally not effective for the direct reduction of carboxylic acids.

Cyclization to Anhydrides or Imides

Anhydride (B1165640) Formation: Intramolecular cyclization of this compound to form a cyclic anhydride is possible if the two carboxylic acid groups can adopt a conformation that allows for the elimination of a water molecule. The formation of a five- or six-membered anhydride ring is generally favored. Given the substitution pattern, direct intramolecular anhydride formation would lead to a strained bicyclic system and is therefore less likely under simple heating. The formation of intermolecular anhydrides or polymeric anhydrides is a more probable outcome. However, specific catalytic systems can promote intramolecular dehydration. For example, Nb₂O₅·nH₂O has been used as a reusable heterogeneous Lewis acid catalyst for the high-yielding synthesis of cyclic anhydrides from various dicarboxylic acids. rsc.orgresearchgate.net

Imide Formation: In the presence of a primary amine and under dehydrating conditions, dicarboxylic acids can undergo cyclization to form cyclic imides. Similar to anhydride formation, the feasibility of intramolecular cyclization depends on the ability of the carboxylic acid groups to come into proximity. For this compound, the formation of a cyclic imide would again lead to a bicyclic structure. The synthesis of cyclic imides from dicarboxylic acids and amines has been achieved using catalysts like Nb₂O₅. nih.gov

Decarboxylation Mechanisms

The removal of one or both carboxyl groups as carbon dioxide is known as decarboxylation. Simple aliphatic carboxylic acids are generally stable to heat and require high temperatures for decarboxylation. wikipedia.org However, the presence of certain functional groups can facilitate this process. wikipedia.org For heterocyclic carboxylic acids, the mechanism of decarboxylation can be influenced by the nature of the heteroatom and the position of the carboxylic acid group. sci-hub.sersc.org

The decarboxylation of this compound would likely require harsh conditions unless a specific activating feature is present or introduced. The reaction could potentially proceed through a zwitterionic intermediate, which has been proposed for the decarboxylation of other heterocyclic acetic acids. rsc.org A general method for the decarboxylation of heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a saturated heterocycle and is generally stable under many reaction conditions. However, the presence of the carboxylic acid groups, particularly the one at the C-2 position (an acetal-like position), can influence its reactivity, especially towards nucleophiles under acidic conditions.

Nucleophilic Attack and Ring-Opening Reactions

The C-2 position of the tetrahydropyran ring, being adjacent to the ring oxygen, is an acetalic carbon. Protonation of the ring oxygen can make the C-2 carbon electrophilic and susceptible to nucleophilic attack. This can lead to ring-opening reactions.

The stereoselectivity of nucleophilic substitution at the anomeric center of tetrahydropyran systems is highly dependent on the solvent and the nature of the nucleophile. nih.govnyu.eduacs.org Polar solvents tend to favor Sₙ1-type reactions, proceeding through an oxocarbenium ion intermediate, while nonpolar solvents favor Sₙ2-type reactions. nih.govnyu.eduacs.org The presence of substituents on the ring can also influence the stereochemical outcome of these reactions. nih.gov

Electrophilic Substitution on the Saturated Ring

Direct electrophilic substitution on a saturated carbon atom of a cycloalkane or a saturated heterocycle like tetrahydropyran is an energetically unfavorable process. The high stability of C-H sigma bonds and the absence of pi-electrons render the ring system electron-rich enough to attack typical electrophiles. Consequently, such reactions are not commonly observed under standard electrophilic substitution conditions that are effective for aromatic compounds.

However, under specific and often harsh conditions, or with highly reactive electrophiles, substitution reactions on saturated rings can be induced. These reactions often proceed through radical mechanisms or require activation of the C-H bond. For the tetrahydropyran ring in this compound, the presence of the electron-withdrawing carboxylic acid groups would further deactivate the ring towards electrophilic attack by decreasing the electron density on the ring carbons.

Despite these challenges, certain electrophilic substitution-like reactions can be considered, primarily involving halogenation under radical conditions, which can be initiated by UV light or radical initiators. Free-radical halogenation is a known process for alkanes and can be applied to saturated heterocyclic systems. wikipedia.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. uky.edu

Table 1: Potential Electrophilic Substitution-like Reactions on the Tetrahydropyran Ring

| Reaction Type | Reagents and Conditions | Expected Outcome on this compound Ring | Notes |

| Radical Halogenation (Chlorination) | Cl2, UV light | Monochloro and polychloro substituted products at C-3, C-4, and C-6. The reaction is typically unselective. wikipedia.org | The presence of two carboxylic acid groups might influence the regioselectivity to a minor extent due to steric hindrance. |

| Radical Halogenation (Bromination) | Br2, UV light | Monobromo and polybromo substituted products. Bromination is generally more selective than chlorination for the most substituted carbon. | Reactivity would still be low due to the deactivating effect of the carboxyl groups. |

It is important to note that these reactions are not true electrophilic substitutions in the aromatic sense but rather radical chain reactions that result in substitution. Direct electrophilic attack by common electrophiles used in aromatic chemistry (e.g., nitronium ion for nitration, sulfur trioxide for sulfonation) on the saturated tetrahydropyran ring of this compound is not a feasible transformation pathway under normal conditions.

Derivatization at Unsubstituted Carbon Positions

Functionalization of the unsubstituted methylene (B1212753) carbons (C-3, C-4, and C-6) of this compound, without altering the carboxylic acid groups, requires strategies that can activate the otherwise inert C-H bonds. Modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, offer potential pathways for such derivatizations. nih.govacs.org These methods provide a more controlled and selective approach compared to radical reactions.

Transition-metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the cleavage of a C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by directing groups. In the case of this compound, the carboxylic acid groups themselves could potentially act as directing groups, guiding the functionalization to specific positions, although this would likely be challenging due to the flexibility of the saturated ring.

Another approach for derivatization at unsubstituted positions involves radical-based methods. For instance, the Barton-McCombie deoxygenation, while typically used for alcohols, has principles that can be extended to the generation of carbon-centered radicals which can then be trapped by various radical acceptors. libretexts.org Photochemical methods could also be employed to generate radicals on the tetrahydropyran ring, leading to derivatization.

Table 2: Potential Methods for Derivatization at Unsubstituted Carbon Positions

| Derivatization Strategy | Reagents and Conditions | Potential Product at C-3, C-4, or C-6 | Mechanistic Insight |

| Transition Metal-Catalyzed C-H Arylation | Pd(OAc)2, Aryl halide, Ligand, Base | Aryl-substituted this compound | Involves oxidative addition, C-H activation, and reductive elimination steps. acs.org |

| Radical-based C-H Functionalization | Radical initiator (e.g., AIBN), Radical acceptor (e.g., alkene) | Alkyl-substituted this compound | A carbon-centered radical is generated on the tetrahydropyran ring, which then adds to an acceptor. libretexts.org |

| Photochemical Derivatization | Photosensitizer, Reagent (e.g., halogen source) | Halogenated or otherwise functionalized derivatives | The photosensitizer absorbs light and transfers energy to initiate a radical reaction. |

The successful application of these advanced synthetic methods to this compound would require careful optimization of reaction conditions to achieve the desired regioselectivity and to avoid side reactions involving the carboxylic acid groups. The inherent conformational flexibility of the tetrahydropyran ring would also play a significant role in determining the outcome of these reactions.

Stereochemistry and Conformational Analysis of Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid

Elucidation of Relative and Absolute Stereochemistry (e.g., (2R,5S)- and (2R,5R)-diastereomers)

The presence of chiral centers at the C2 and C5 positions of Tetrahydro-2H-pyran-2,5-dicarboxylic acid means that this compound can exist as multiple stereoisomers. Specifically, four possible stereoisomers exist: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The (2R,5R) and (2S,5S) isomers are a pair of enantiomers, as are the (2R,5S) and (2S,5R) isomers. The relationship between the (2R,5R) and (2R,5S) isomers is diastereomeric.

These diastereomers can be described in terms of the relative orientation of the two carboxylic acid substituents. When the two carboxylic acid groups are on the same side of the pyran ring's general plane, they are referred to as cis isomers. When they are on opposite sides, they are known as trans isomers. For example, in a chair conformation, a cis isomer could have both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial), or one axial and one equatorial depending on the specific chair flip. A trans isomer would have one substituent in an axial position and the other in an equatorial position (axial-equatorial).

The synthesis of 2,5-disubstituted tetrahydropyrans can be designed to favor the formation of either cis or trans isomers. acs.orgnih.gov The choice of reagents and reaction conditions can influence the stereochemical outcome of the cyclization reaction that forms the tetrahydropyran (B127337) ring. nih.govwhiterose.ac.uk For instance, certain reaction pathways may proceed through transition states that preferentially lead to the formation of one diastereomer over the other. nih.govwhiterose.ac.uk

Conformational Preferences and Equilibrium Studies (e.g., Chair and Boat Conformations)

The tetrahydropyran ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation can exist in two interconverting forms through a process known as ring flipping. In addition to the stable chair conformations, the ring can also adopt higher-energy boat and twist-boat conformations. However, the energy barrier to interconversion is relatively low, leading to a dynamic equilibrium between the various forms at room temperature.

For monosubstituted tetrahydropyrans, the substituent generally prefers to occupy the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring. acs.org However, the presence of the ring oxygen atom introduces stereoelectronic effects, such as the anomeric effect, which can influence these conformational preferences. wikipedia.orgscripps.edudypvp.edu.in The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.orgscripps.edudypvp.edu.in This preference is attributed to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital of the C2-substituent bond. dypvp.edu.in

The equilibrium between different conformations can be studied using various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy at different temperatures, as well as computational chemistry methods. scielo.org.mxrsc.org

Influence of Carboxylic Acid Groups on Ring Conformation

The presence of two carboxylic acid groups at the C2 and C5 positions significantly influences the conformational equilibrium of the tetrahydropyran ring in this compound. The conformational preference of each carboxylic acid group is a balance between steric and electronic effects.

The carboxylic acid group at the C2 position is subject to the anomeric effect, which would favor an axial orientation. wikipedia.orgscripps.edu Conversely, steric hindrance would favor an equatorial position to avoid 1,3-diaxial interactions. The relative importance of these opposing effects can depend on factors such as the solvent. dypvp.edu.inyoutube.com

The carboxylic acid group at the C5 position is not directly influenced by the anomeric effect. Therefore, its conformational preference is primarily dictated by sterics, favoring the equatorial position to minimize steric clashes with other ring atoms and substituents.

Below is a representative table of the estimated conformational free energy differences (A-values) for a carboxylic acid group on a tetrahydropyran ring, which indicates the energy cost of the axial orientation relative to the equatorial one.

| Substituent | A-value (kJ/mol) | Notes |

| -COOH | ~4-6 | The value can vary depending on the solvent and the potential for intramolecular interactions. A higher value indicates a stronger preference for the equatorial position. |

This table provides estimated values for illustrative purposes. Actual values for this compound would require specific experimental or computational determination.

Stereochemical Assignment Techniques (e.g., X-ray crystallography, advanced NMR experiments)

The definitive determination of the relative and absolute stereochemistry of molecules like this compound relies on a combination of powerful analytical techniques.

X-ray Crystallography: When a crystalline sample of a single stereoisomer can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the conformation of the pyran ring and the relative orientation of the carboxylic acid groups. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for determining stereochemistry in solution. ipb.pt

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the pyran ring can be deduced. For example, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are close to each other, typically within 5 Å. The observation of an NOE between two protons provides strong evidence for their spatial proximity, which can be used to assign relative stereochemistry. For instance, an NOE between a proton at C2 and a proton at C5 would indicate that they are on the same face of the ring.

Computational Modeling: In conjunction with NMR data, computational methods can be used to calculate the expected NMR parameters for different possible stereoisomers and conformations. scielo.org.mx By comparing the calculated data with the experimental data, the most likely structure can be identified. scielo.org.mxscielo.org.mx

The following table provides representative ¹H NMR chemical shifts and coupling constants that could be expected for a trans-diaxial conformation of a 2,5-disubstituted tetrahydropyran.

| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constants (Hz) |

| H-2 (axial) | 3.5 - 4.0 | J(H2a, H3a) ≈ 10-12, J(H2a, H3e) ≈ 2-4 |

| H-5 (axial) | 2.0 - 2.5 | J(H5a, H4a) ≈ 10-12, J(H5a, H4e) ≈ 2-4, J(H5a, H6a) ≈ 10-12, J(H5a, H6e) ≈ 2-4 |

This table is for illustrative purposes. Actual values are highly dependent on the specific stereoisomer and solvent.

Derivatives and Structural Analogs of Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid

Synthesis and Reactivity of Monoester and Diester Derivatives

The esterification of tetrahydro-2H-pyran-2,5-dicarboxylic acid can yield both monoester and diester products. The synthesis of diesters is often straightforward, typically achieved through acid-catalyzed esterification with the corresponding alcohol. For instance, the reaction of the dicarboxylic acid with methanol (B129727) in the presence of a catalyst like TMSCl or under acidic conditions can produce the dimethyl ester. beilstein-journals.org A described method for a similar compound involves the use of methanesulfonic acid in an acetic acid solution to yield the methyl ester derivative. google.com

The synthesis of monoesters presents a greater challenge due to the need for regioselectivity. General strategies for the mono-functionalization of dicarboxylic acids, such as those applied to furan-2,5-dicarboxylic acid (FDCA), can be adapted. These methods often involve the controlled addition of a coupling reagent or the use of specific reaction conditions to favor the formation of a mono-activated intermediate, which can then react with an alcohol. researchgate.net

The reactivity of these esters is characteristic of their functional group. They can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. The diesters are particularly useful as intermediates because their increased solubility in organic solvents compared to the parent dicarboxylic acid facilitates handling and purification in subsequent reactions. researchgate.net The stereochemistry of the pyran ring, particularly the trans configuration, is often preferred for applications such as liquid crystal compounds due to its thermodynamic stability. google.com

Table 1: Synthesis of a this compound Ester Derivative

| Reactant | Reagent | Product | Reference |

| 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid | 1,1,3,3-tetramethyldisiloxane, methanesulfonic acid | 2-pentyl-tetrahydro-2H-pyran-5-carboxylic acid methyl ester | google.com |

Synthesis and Reactivity of Monoamide and Diamide (B1670390) Derivatives

The amidation of this compound to form monoamides and diamides can be accomplished through several synthetic routes.

A direct and sustainable method for synthesizing diamides involves the condensation reaction of the dicarboxylic acid with an amine (typically in a 1:2 ratio) using a reusable heterogeneous Lewis acid catalyst, such as Niobium(V) oxide (Nb₂O₅). nih.gov This reaction is often performed at elevated temperatures in a solvent like o-xylene. nih.gov The Nb₂O₅ catalyst is notably tolerant to water, a byproduct of the reaction, which can otherwise deactivate many Lewis acid catalysts. nih.gov

A more traditional, two-step approach involves first converting the dicarboxylic acid into the more reactive diacyl chloride. This is commonly done using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF. mdpi.com The resulting diacyl chloride can then be reacted with a primary or secondary amine to yield the corresponding diamide. beilstein-journals.orgmdpi.com

The synthesis of monoamides requires careful control of stoichiometry and reaction conditions to prevent the formation of the diamide. A successful strategy for the regioselective monoamidation of a similar dicarboxylic acid involves the gradual addition of a coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), to form a mono-activated ester intermediate, which then reacts with the desired amine. researchgate.net This method has been shown to produce monoamides in good yields with only trace amounts of the diamide byproduct. researchgate.net

The amide derivatives are of significant interest as around a quarter of all pharmaceutical drugs contain an amide functional group. nih.gov The reactivity of the amide bond is central to its function in both chemical and biological contexts.

Table 2: Synthesis Methods for Dicarboxamide Derivatives

| Starting Material | Reagents | Product Type | Key Feature | Reference |

| Dicarboxylic Acid | Amine, Nb₂O₅ Catalyst | Diamide | Direct condensation with a reusable, water-tolerant Lewis acid catalyst. | nih.gov |

| Dicarboxylic Acid | 1. Oxalyl Chloride, DMF2. Amine | Diamide | Two-step process via a highly reactive acyl chloride intermediate. | mdpi.com |

| Dicarboxylic Acid | 1. TBTU, N,N-Diisopropylethylamine2. Amine | Monoamide | Regioselective synthesis favoring mono-functionalization. | researchgate.net |

Derivatives with Modified or Bridged Tetrahydropyran (B127337) Scaffolds

The tetrahydropyran ring is not merely a passive scaffold but can participate in reactions that modify its structure. Pyran-2-one derivatives, which are structurally related to the oxidized form of the tetrahydro-2H-pyran ring, are known to undergo interesting rearrangement reactions. researchgate.net Under the influence of various nucleophilic reagents such as amines or hydrazines, the pyran nucleus can open. researchgate.net This ring-opening provides a pathway to synthesize a wide array of different heterocyclic systems, effectively using the pyran derivative as a building block for more complex molecules like pyrazoles, isoxazoles, and pyridones. researchgate.net

Furthermore, intramolecular reactions can lead to the formation of fused or bridged systems. For example, the dehydration of intermediate compounds formed from pyran-2-one derivatives can result in furopyranones, which are fused heterocyclic systems. researchgate.net This transformation can proceed through either an intramolecular C-C or O-C bond formation, demonstrating the versatility of the pyran scaffold in constructing complex molecular architectures. researchgate.net

Chiral Derivatives and Their Synthetic Utility

This compound is a chiral molecule, existing as different stereoisomers. The relative orientation of the two carboxylic acid groups gives rise to cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The trans isomer is generally more thermodynamically stable than the cis form. google.com

The synthetic utility of these chiral derivatives is particularly evident in fields where specific three-dimensional structures are required, such as in materials science and medicinal chemistry. For instance, in the development of liquid crystal compounds, the trans form of tetrahydro-2H-pyran derivatives is often preferred due to its favorable impact on liquid crystallinity. google.com The ability to selectively synthesize the trans isomer is therefore a significant advantage. google.com

The isolation of individual enantiomers or the development of asymmetric syntheses to produce enantiomerically pure forms of this compound and its derivatives are advanced synthetic challenges. Such enantiopure compounds are invaluable as chiral building blocks for the synthesis of complex target molecules, including pharmaceuticals and natural products, where biological activity is often dependent on a specific stereochemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For Tetrahydro-2H-pyran-2,5-dicarboxylic acid, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice for geometric optimization. researchgate.net These calculations yield the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, a study on tetrahydro-2H-pyran itself revealed that the chair conformer is significantly more stable than boat or twist conformations. researchgate.net The energy difference between the chair and the 2,5-twist conformer was calculated to be in the range of 5.84 to 6.82 kcal/mol depending on the level of theory used. researchgate.net A similar trend would be expected for this compound, although the presence of the bulky carboxylic acid groups would introduce additional steric and electronic considerations.

Table 1: Illustrative Optimized Geometrical Parameters of a Related Pyran Derivative (Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) Calculated by DFT/B3LYP/6-311G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.3466 - 1.5339 | - |

| C-H | 1.0809 - 1.0945 | - |

| C-N (amino) | 1.362 | - |

| C-N (nitro) | 1.4779 | - |

This table is illustrative and based on data for a different pyran derivative to demonstrate the type of information obtained from DFT calculations. materialsciencejournal.org

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, computational studies could elucidate mechanisms of its formation or subsequent transformations. For example, the synthesis of this compound might involve the hydrogenation of a corresponding unsaturated precursor like 2H-pyran-2,5-dicarboxylic acid. mpg.de

Computational investigations into the thermal decomposition of related dihydropyran compounds have shown that these reactions often proceed through concerted, unimolecular mechanisms involving a cyclic transition state. mdpi.com In such a study, the transition state is located on the potential energy surface, and its structure and energy are calculated. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For the decomposition of 2-phenoxytetrahydro-2H-pyran, a highly asymmetric activated complex was proposed, where the breaking of one C-O bond is more advanced than the cleavage of another bond. mdpi.com

While no specific reaction mechanism studies for this compound were found, the principles from related systems would apply. For instance, the decarboxylation of this compound could be modeled to understand the energetics and preferred pathways.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. The study of these different spatial arrangements and their relative energies is known as conformational analysis. While DFT is excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape, especially for larger and more flexible molecules. ucr.edunih.gov

MM methods use a simpler, classical force field to calculate molecular energies, making them computationally less expensive than DFT. This allows for the rapid exploration of many different conformations. MD simulations go a step further by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational changes. ucr.edunih.gov

For this compound, MD simulations in a solvent like water could reveal how intermolecular interactions, such as hydrogen bonding with the solvent, influence the preferred conformation of the carboxylic acid groups and the pyran ring. ucr.edu Studies on other dicarboxylic acids have shown that the surrounding environment plays a crucial role in stabilizing certain conformers. ucr.edu A study on halogenated pyran analogues revealed that all the studied compounds adopted a standard 4C1-like (chair) conformation in both solution and the solid state. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR or Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies and their intensities, aiding in the assignment of experimental spectral bands. researchgate.net For example, a study on 2,5-pyridinedicarboxylic acid used DFT to calculate vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for interpreting complex NMR spectra and confirming the connectivity and stereochemistry of a molecule. While specific predicted spectra for this compound are not available, experimental NMR data for related compounds like tetrahydro-2H-pyran-4-carboxylic acid are accessible and could be used for comparative purposes. chemicalbook.com

Global Reactivity Indices and Charge Transfer Analysis

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), provide a quantitative measure of a molecule's reactivity. These indices include:

HOMO-LUMO gap (ΔE): A larger gap generally implies higher kinetic stability and lower chemical reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).

These parameters can be calculated using DFT. For instance, a computational study on 2H-pyran-2-one analogues used DFT calculations to determine these reactivity descriptors. semanticscholar.org A study on a 4H-pyran derivative calculated the HOMO-LUMO energy gap to be a key indicator of the compound's stability. materialsciencejournal.org

Charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the electron distribution within the molecule. It can identify important donor-acceptor interactions and hyperconjugative effects that contribute to the molecule's stability and reactivity. For example, NBO analysis of pyran inter-halide analogues demonstrated the effects of hyperconjugation from C-F antibonding orbitals. researchgate.net

Table 2: Illustrative Global Reactivity Indices for a Related Pyran Derivative

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity | 4.0 eV |

| Chemical Hardness | 2.5 eV |

| Global Softness | 0.2 eV⁻¹ |

| Electrophilicity Index | 3.2 eV |

This table presents hypothetical values for illustrative purposes, as specific data for this compound is not available in the searched literature.

Applications of Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid As a Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of multifunctional building blocks that allow for the controlled and sequential introduction of desired functionalities. Tetrahydro-2H-pyran-2,5-dicarboxylic acid serves as an excellent intermediate in this regard. The differential reactivity of the two carboxylic acid groups, or their corresponding esters, can be exploited to achieve selective transformations. For instance, one carboxyl group can be converted into an amide while the other is reduced to an alcohol, leading to highly functionalized tetrahydropyran (B127337) derivatives.

The stereoselective synthesis of 2,5-disubstituted tetrahydropyrans is a well-established field, often employing intramolecular cyclization reactions. oup.com These methods can provide access to specific stereoisomers of this compound, which are crucial for the synthesis of enantiomerically pure target molecules. The defined spatial arrangement of the substituents on the tetrahydropyran ring is critical in directing the outcome of subsequent reactions and in determining the final conformation of the target molecule.

Precursor for Diversified Heterocyclic Systems (e.g., bridged morpholines)

The dicarboxylic acid functionality of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. A notable example is its potential use as a precursor for bridged morpholines. Morpholines are important structural motifs in many biologically active compounds and approved drugs. The synthesis of bridged morpholines, which have a more rigid and defined three-dimensional structure, is of significant interest in medicinal chemistry.

A synthetic strategy analogous to the conversion of furan-2,5-dicarboxylic acid to bridged morpholines can be envisioned. rsc.org This would likely involve the reduction of the dicarboxylic acid to the corresponding diol, followed by conversion of the hydroxyl groups to leaving groups (e.g., tosylates or mesylates). Subsequent reaction with a suitable amine would lead to the formation of the bridged morpholine (B109124) ring system. The stereochemistry of the starting dicarboxylic acid would directly influence the stereochemical outcome of the final bridged morpholine. The synthesis of bridged polycyclic molecules is a key challenge in organic synthesis, and the use of well-defined precursors like this compound can greatly facilitate this process. nih.govnih.gov

Component in the Development of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. buchler-gmbh.comutexas.edu Chiral ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to produce one enantiomer of a product preferentially. buchler-gmbh.com Similarly, chiral organocatalysts can achieve high levels of enantioselectivity in a variety of transformations. core.ac.uk

The rigid, chiral scaffold of this compound makes it an attractive candidate for incorporation into the structure of chiral ligands and organocatalysts. The two carboxylic acid groups can be readily converted into other functionalities, such as amides, esters, or phosphines, which can act as coordinating groups for metal catalysts. For example, reaction with a chiral amine could yield a diamide (B1670390) ligand with a well-defined three-dimensional structure. The tetrahydropyran ring serves as a rigid backbone, holding the coordinating groups in a specific spatial arrangement, which is crucial for achieving high enantioselectivity in catalytic reactions. The synthesis of chiral ligands from substituted tetrahydropyrans is a known strategy, and this compound offers a unique substitution pattern for this purpose.

Monomer in the Synthesis of Specialty Polymers and Materials

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through condensation polymerization. libretexts.orgcsbsju.eduyoutube.comchemhume.co.uk this compound, with its two carboxylic acid groups, can be used as a monomer to create specialty polymers with unique properties. The incorporation of the tetrahydropyran ring into the polymer backbone can impart specific characteristics, such as increased thermal stability, altered solubility, and biodegradability. nih.gov

The polymerization of this compound with a diol would lead to a polyester, while reaction with a diamine would produce a polyamide. The stereochemistry of the dicarboxylic acid monomer can influence the microstructure and properties of the resulting polymer. For example, using an enantiomerically pure monomer could lead to the formation of stereoregular polymers with potentially interesting crystalline or liquid crystalline properties. The inherent biodegradability of the ester linkage in polyesters makes such polymers potentially useful for biomedical applications or as environmentally friendly materials. nih.gov

Advanced Analytical Methodologies for Characterization of Tetrahydro 2h Pyran 2,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Tetrahydro-2H-pyran-2,5-dicarboxylic acid in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: A ¹H NMR spectrum would reveal the number of unique protons and their integration would correspond to the number of protons in that environment. The key signals would include the protons on the pyran ring and the acidic protons of the two carboxylic acid groups. The chemical shifts (δ) and coupling constants (J) are highly dependent on the stereochemistry (cis/trans relationship) of the carboxylic acid groups. For instance, the chemical shift of the proton at the C2 position (adjacent to a carboxylic acid and the ring oxygen) would be expected to appear significantly downfield. Protons on axial versus equatorial positions will exhibit different coupling constants, which aids in conformational analysis. The acidic protons of the COOH groups would typically appear as broad singlets at a very downfield chemical shift (often >10 ppm), and their presence could be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The most downfield signals would correspond to the carbonyl carbons of the two carboxylic acid groups (typically in the 170-185 ppm range). The carbon at the C2 position, being bonded to two oxygen atoms (from the ring and the carboxylic acid), would also be significantly deshielded.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons throughout the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the assignment of a proton signal to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can reveal the relative orientation (cis or trans) of the substituents at the C2 and C5 positions by showing spatial correlations between the protons at these centers and other protons on the ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Tetrahydropyran (B127337) Carboxylic Acid Structures (Note: This table is illustrative and not experimental data for this compound.)

| Compound | Nucleus | Position | Expected Chemical Shift (ppm) |

| (S)-Tetrahydro-2H-pyran-2-carboxylic acid | ¹³C | C=O | ~175 |

| C2 | ~75 | ||

| C6 | ~68 | ||

| Tetrahydro-2H-pyran-4-carboxylic acid | ¹³C | C=O | ~178 |

| C3, C5 | ~42 | ||

| C4 | ~40 |

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₁₀O₅), the expected exact mass can be calculated. ESI-MS would likely detect the molecule as its deprotonated ion [M-H]⁻ in negative ion mode or its protonated ion [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. This provides valuable structural information. Expected fragmentation pathways for this compound would include:

Loss of a water molecule (H₂O)

Loss of a carboxyl group (COOH) or carbon dioxide (CO₂)

Cleavage of the pyran ring

The specific fragmentation pattern can help to confirm the positions of the carboxylic acid groups.

Table 2: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₁O₅⁺ | 175.0601 |

| [M+Na]⁺ | C₇H₁₀O₅Na⁺ | 197.0420 |

| [M-H]⁻ | C₇H₉O₅⁻ | 173.0455 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group of a carboxylic acid.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the saturated pyran ring.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C-O Stretch: A prominent band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C ether linkage within the tetrahydropyran ring. Another C-O stretch associated with the carboxylic acid would be expected around 1210-1320 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Alkane C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong |

| Ether C-O-C | Stretch | 1050 - 1150 | Strong |

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

This analysis would unequivocally establish:

The conformation of the tetrahydropyran ring (e.g., chair, boat).

The relative stereochemistry of the two carboxylic acid groups (i.e., whether they are cis or trans to each other).

The orientation of the substituents (axial vs. equatorial).

The intermolecular interactions in the crystal lattice, particularly the hydrogen-bonding networks formed by the carboxylic acid groups. chiralen.com

For example, a study on a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, used this technique to establish that the molecule exists as the endo isomer in the crystal. researchgate.net Similarly, X-ray diffraction would be crucial to confirm the specific isomeric form of this compound.

Table 4: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Defines molecular conformation and stereochemistry |

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a sample and for separating different isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for analyzing the purity of this compound. sielc.com Given the polar and acidic nature of the molecule, reversed-phase (RP) HPLC would be a suitable technique.

Column: A C18 column is commonly used.

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. semanticscholar.org

Detection: A UV detector set to a low wavelength (~210 nm) can detect the carboxylic acid carbonyl group. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used. HPLC is particularly important for separating the diastereomers (cis and trans isomers) of the compound, which would likely have different retention times. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of a specific diastereomer.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of dicarboxylic acids by GC-MS is challenging due to their low volatility and thermal instability. Therefore, derivatization is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). Once derivatized, GC-MS can effectively separate the isomers and provide mass spectra for identification, offering high sensitivity for impurity profiling.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on sustainability and atom economy. nih.gov Atom economy, a concept that emphasizes the maximization of atoms from starting materials incorporated into the final product, is a key metric for synthetic efficiency. nih.govnih.gov Reactions such as cycloadditions, isomerizations, and tandem reactions are inherently atom-economical as they minimize the generation of by-products. nih.gov

Future synthetic approaches to Tetrahydro-2H-pyran-2,5-dicarboxylic acid and its derivatives will likely focus on:

Biomimetic Synthesis: Mimicking biosynthetic pathways, which often proceed with high step and atom economy, could provide efficient routes. For instance, strategies involving late-stage oxidation cascades have proven successful in the synthesis of complex molecules and could be adapted for this scaffold. nih.gov

Use of Renewable Feedstocks: Research into converting biomass-derived materials, such as aldaric acids, into pyrone and tetrahydropyran (B127337) structures represents a promising sustainable pathway. uni-regensburg.de

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves efficiency. For example, replacing traditional stoichiometric oxidation and reduction steps with catalytic redox isomerizations can significantly enhance the atom economy of a synthetic sequence. nih.gov

Table 1: Comparison of Synthetic Economy Principles

| Principle | Description | Example Reaction Type |

| Atom Economy | Maximizes the incorporation of all atoms from reactants into the final product. | Cycloadditions, Rearrangements |

| Step Economy | Reduces the number of individual synthetic steps, saving time, resources, and energy. | Tandem or Cascade Reactions |

| Redox Economy | Minimizes the number of oxidation and reduction steps, which often use stoichiometric and wasteful reagents. | Isomerizations |

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to modern organic synthesis, offering pathways to new molecules with high selectivity and efficiency. For the this compound scaffold, research into novel catalytic transformations is a key area for development. This includes not only the synthesis of the core structure but also its subsequent functionalization.

Emerging catalytic trends applicable to this scaffold include:

Organocatalysis: The use of small organic molecules as catalysts is a central pillar of green chemistry. For instance, the β-amino acid taurine (B1682933) has been effectively used as a recyclable catalyst in water for multicomponent reactions to synthesize therapeutic dihydropyrano[2,3-c]pyrazoles. acs.org This approach could be adapted for asymmetric syntheses involving the tetrahydropyran core.

Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot under the same conditions, are highly efficient. Base-catalyzed domino reactions have been developed for the synthesis of functionalized 2H-pyran-3-carbonitriles from simple starting materials. acs.org Exploring such sequences could provide rapid access to a library of derivatives from the target scaffold.

Transition-Metal Catalysis: While aiming to reduce reliance on heavy metals, their unique reactivity remains indispensable. Nickel-catalyzed cycloisomerizations, for example, have been used to create bicyclic 2HP structures from diynols, demonstrating the power of metal catalysts to construct complex fused ring systems. mdpi.com

Integration into Automated Synthesis and Flow Chemistry Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages over traditional batch chemistry. nih.gov These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and seamless scalability. nih.govresearchgate.netillinois.edu The integration of the synthesis of this compound derivatives into such platforms is a significant future trend.

Key aspects of this integration include:

Enhanced Process Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.govnih.gov This is particularly advantageous for highly exothermic or fast reactions.

Multi-step Telescoped Synthesis: The modular nature of flow chemistry setups facilitates the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.govresearchgate.net This can dramatically shorten synthesis times and reduce waste.

Scalability and Automation: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or using parallel reactors, which is more straightforward than in batch production. nih.gov Automation and machine learning can be incorporated to optimize reaction conditions in real-time, accelerating process development. vapourtec.com

Table 2: Advantages of Flow Chemistry vs. Batch Processing

| Feature | Flow Chemistry | Batch Processing |

| Heat Transfer | Excellent | Often Poor/Limited |

| Mass Transfer | Excellent | Often Limited by Stirring |

| Safety | High (small reaction volume) | Lower (large reaction volume) |

| Scalability | Straightforward | Requires re-optimization |

| Reproducibility | High | Can be variable |

| Automation | Easily integrated | More complex to automate |

Design Principles for Targeted Material Science Applications

The rigid structure and bifunctional nature of this compound make it an attractive building block, or "linker," for the construction of advanced materials. A key emerging application is in the synthesis of Covalent Organic Frameworks (COFs). chiralen.com COFs are a class of porous, crystalline polymers with a structure held together by strong covalent bonds, offering high thermal stability and permanent porosity.

Design principles for using this scaffold in materials science would involve:

Linker Geometry and Rigidity: The defined stereochemistry and conformational preferences of the tetrahydropyran ring will dictate the geometry of the resulting framework. The dicarboxylic acid groups provide well-defined connection points for forming a periodic network.

Porosity Tuning: The length and shape of the linker molecule are critical in determining the pore size and shape of the COF. By using this compound, a specific pore environment can be engineered.

Functionalization: The scaffold can be further functionalized prior to polymerization to introduce specific chemical properties into the final material, such as catalytic sites or selective binding domains for applications in gas storage, separation, or heterogeneous catalysis. A patent has identified this compound as a precursor component for COF materials, highlighting its potential in this field. chiralen.com

Advanced Computational Design of New Functional Molecules Based on the Scaffold

Computational chemistry is a powerful tool for accelerating the design and discovery of new molecules with targeted properties, thereby reducing the need for trial-and-error synthesis. mdpi.com Applying these methods to the this compound scaffold can guide future research efforts.

Future directions in this area include:

Predicting Reactivity and Stability: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties, such as electrostatic potential and bond dissociation energies. mdpi.com This allows researchers to predict the most reactive sites on the molecule for further functionalization and to assess the stability of potential derivatives.

Virtual Screening: Large virtual libraries of derivatives based on the core scaffold can be created and computationally screened for their potential to bind to a biological target (e.g., a protein active site) or for specific material properties.

Designing de Novo Scaffolds: Computational tools can assist in the rational design of multifunctional molecules where the tetrahydropyran dicarboxylic acid serves as a central hub or linker. mdpi.com This allows for precise architectural control over the final construct, enabling the development of molecules for applications ranging from drug delivery to molecular electronics.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are essential for characterizing Tetrahydro-2H-pyran-2,5-dicarboxylic Acid, and how can conflicting data be resolved?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm proton environments and carbon connectivity. For example, diastereotopic protons in the pyran ring can be resolved using 2D-COSY or NOESY experiments. FT-IR identifies carboxylic acid C=O stretches (~1700 cm) and hydroxyl groups .

- Crystallography : Employ single-crystal X-ray diffraction (XRD) for unambiguous structural determination. Use SHELX software for phase refinement, particularly SHELXL for small-molecule refinement and SHELXS for structure solution. Phase annealing in SHELX-90 improves resolution for complex heterocycles by addressing negative quartet relations .

- Data Conflicts : Cross-validate NMR and XRD results. If discrepancies arise (e.g., unexpected diastereomers), repeat crystallization in alternative solvents or use Hirshfeld surface analysis to probe intermolecular interactions .

Q. What synthetic routes are available for this compound, and how are yields optimized?

- Methodological Answer :

- Route 1 : Cyclization of diols with dicarboxylic acid precursors under acidic catalysis (e.g., HSO) at 80–100°C. Monitor reaction progress via TLC (R ≈ 0.3 in ethyl acetate/hexane).

- Route 2 : Catalytic hydrogenation of furan-2,5-dicarboxylic acid derivatives, though this requires careful control to avoid over-reduction of carboxylic acids.

- Optimization : Adjust solvent polarity (e.g., propionic acid enhances solubility) and catalyst loading. For example, HI (0.1–0.5 M) in hydrogenolysis systems prevents overhydrogenation by acting as a proton and iodide donor .

Advanced Research Questions

Q. How can selective C–O bond hydrogenolysis in this compound be achieved without degrading carboxylic acid groups?

- Methodological Answer :

- Catalytic System : Use metal-free systems with HI (0.3 M) and H (20–30 bar) at 160°C. HI facilitates nucleophilic substitution at C–O bonds while stabilizing carboxylates via acid-base equilibria .

- Kinetic Control : Conduct time-resolved NMR to monitor ring-opening intermediates. Terminate reactions at 80–90% conversion to prevent side reactions.

- Selectivity Data :

| Catalyst | Yield (%) | Carboxylate Retention (%) | Reference |

|---|---|---|---|

| HI/H | 89 | 95 | |

| Pd/C | 45 | 70 |

Q. What computational tools predict viable synthetic pathways for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis : Use AI-driven platforms (e.g., Template_relevance Reaxys) to prioritize routes based on precursor availability and step economy. For ester derivatives, prioritize Steglich esterification over acid chlorides to avoid racemization .

- DFT Modeling : Calculate transition-state energies for ring-opening reactions at the B3LYP/6-31G(d) level. Optimize HI coordination geometry to predict regioselectivity .

Q. How does the stereochemistry of this compound influence its coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Linker Design : The cis/trans configuration of carboxylic acid groups dictates metal coordination modes (e.g., bidentate vs. monodentate). For cis-isomers, Zn forms 2D frameworks via -bridging, while trans-isomers favor 1D chains .

- Topology Analysis : Use single-crystal XRD and topology software (e.g., TOPOS) to classify net geometries (e.g., pcu for primitive cubic).

Q. What mechanistic insights explain the dual role of HI in hydrogenolysis of cyclic ether dicarboxylic acids?

- Methodological Answer :

- Proton Source : HI protonates ether oxygens, weakening C–O bonds for nucleophilic attack by I.

- Iodide Source : I displaces protonated oxygens, forming alkyl iodides subsequently reduced by H. Computational studies confirm a lower activation barrier () for HI-mediated pathways vs. metal-catalyzed routes () .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for this compound transformations?

- Methodological Answer :

- Reproducibility : Standardize solvent purity (e.g., anhydrous propionic acid vs. technical grade) and H pressure calibration.

- In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to detect transient intermediates (e.g., iodinated species).

- Case Study : Conflicting yields (70–89%) in HI/H systems arise from varying HI concentrations. Optimal selectivity requires [HI] ≥ 0.3 M to suppress esterification side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|